molecular formula C8H6N4O3 B13101803 Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate

Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate

Cat. No.: B13101803
M. Wt: 206.16 g/mol
InChI Key: DQZDRPDASWJLIC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminopyrazine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-3-formyl-2-pyrazinecarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

methyl 6-amino-5-cyano-3-formylpyrazine-2-carboxylate

InChI

InChI=1S/C8H6N4O3/c1-15-8(14)6-5(3-13)11-4(2-9)7(10)12-6/h3H,1H3,(H2,10,12)

InChI Key

DQZDRPDASWJLIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)N)C#N)C=O

Origin of Product

United States

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